molecular formula C29H30BrN2O2P B6082718 [Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide

[Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide

Cat. No.: B6082718
M. Wt: 549.4 g/mol
InChI Key: JKSTXHRURNEYFB-UHFFFAOYSA-M
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Description

Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide: is a complex organic compound that features a combination of butyl, nitrophenyl, and triphenylphosphanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with a butyl halide to form a butyltriphenylphosphonium salt. This intermediate is then reacted with 4-nitrobenzylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phosphonium salts.

Scientific Research Applications

Chemistry: In chemistry, Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.

Biology: In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful in understanding cellular mechanisms.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: In the industrial sector, Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The nitrophenyl group may play a role in its binding affinity, while the triphenylphosphanium group can influence its overall stability and reactivity.

Comparison with Similar Compounds

    Triphenylphosphine: A simpler compound with similar phosphonium characteristics.

    Butyltriphenylphosphonium Bromide: Lacks the nitrophenyl group but shares the butyl and triphenylphosphonium structure.

    4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the phosphonium component.

Uniqueness: Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide is unique due to its combination of butyl, nitrophenyl, and triphenylphosphanium groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

This detailed article provides a comprehensive overview of Butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[butyl-[(4-nitrophenyl)methyl]amino]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2P.BrH/c1-2-3-23-30(24-25-19-21-26(22-20-25)31(32)33)34(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSTXHRURNEYFB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)[N+](=O)[O-])[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30BrN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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